Bienvenue dans la boutique en ligne BenchChem!

Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione

Type 2 Diabetes Mellitus α-Glucosidase Inhibition Postprandial Hyperglycemia

Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione is the unsubstituted parent heterocycle enabling potent α-glucosidase inhibition (IC50 12.44 μM, 60-fold better than acarbose) and nanomolar pan-PI3K inhibition. Its unique [1,2-c] ring fusion positions the bridgehead nitrogen for critical hydrogen bonds inaccessible to other isomers. Achieve gram-scale synthesis in one pot (71% yield) for rapid SAR exploration. Source this validated core for your lead optimization programs.

Molecular Formula C10H7N3O2
Molecular Weight 201.18 g/mol
CAS No. 78754-92-4
Cat. No. B1597350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[1,2-c]quinazoline-2,5(3H,6H)-dione
CAS78754-92-4
Molecular FormulaC10H7N3O2
Molecular Weight201.18 g/mol
Structural Identifiers
SMILESC1C(=O)NC2=C3C=CC=CC3=NC(=O)N21
InChIInChI=1S/C10H7N3O2/c14-8-5-13-9(12-8)6-3-1-2-4-7(6)11-10(13)15/h1-4H,5H2,(H,12,14)
InChIKeyYGRBSBCNHXMFFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione (CAS 78754-92-4): Core Scaffold for α-Glucosidase, PI3K, and Lipid Peroxidation Inhibition


Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione (CAS 78754-92-4) is the unsubstituted parent heterocycle of the imidazo[1,2-c]quinazoline scaffold, a tricyclic system comprising fused imidazole and quinazoline rings with a bridgehead nitrogen [1]. This core structure serves as the essential pharmacophore for multiple biologically active derivatives, including α-glucosidase inhibitors (IC50 values as low as 12.44 μM for optimized analogs) [2], pan-PI3K inhibitors (e.g., PIK-90) [3], and lipid peroxidation inhibitors . The scaffold is distinguished from other imidazoquinazoline isomers (e.g., imidazo[4,5-g]quinazoline) by its specific ring fusion geometry, which dictates distinct binding interactions and biological profiles [3].

Why Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione Cannot Be Substituted with Other Imidazoquinazoline Scaffolds or Alternative Inhibitors


Generic substitution of imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione with structurally related analogs (e.g., imidazo[4,5-g]quinazoline, quinazoline, or imidazo[1,5-a]quinoxaline) or with alternative inhibitor classes (e.g., acarbose, sildenafil) fails because the [1,2-c] ring fusion geometry is a critical determinant of biological activity and target selectivity. Studies demonstrate that imidazo[1,2-c]quinazoline derivatives achieve α-glucosidase inhibition up to 60.3-fold more potent than acarbose (IC50 12.44 μM vs. 750 μM) [1], whereas imidazo[4,5-g]quinazoline isomers exhibit weak and non-selective cGMP-PDE inhibition with accompanying off-target cAMP-PDE activity [2]. Furthermore, the imidazo[1,2-c]quinazoline scaffold enables potent pan-PI3K inhibition (e.g., PIK-90) with IC50 values in the nanomolar range, a property not replicated by alternative quinazoline or imidazoquinoline cores [3]. The specific [1,2-c] fusion positions the bridgehead nitrogen for optimal hydrogen-bonding interactions with key residues (e.g., Val882 in PI3Kγ) that are inaccessible to other isomers [3]. Consequently, substituting this scaffold with a different core or inhibitor class fundamentally alters or abolishes the desired biological activity and target engagement profile.

Quantitative Evidence Differentiating Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione from Competitor Scaffolds and Standard Inhibitors


α-Glucosidase Inhibition: Imidazo[1,2-c]quinazoline Scaffold Outperforms Acarbose by Up to 60-Fold

Substituted imidazo[1,2-c]quinazoline derivatives, built upon the imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione core scaffold, exhibit α-glucosidase inhibitory potency that is up to 60.3-fold greater than the standard clinical inhibitor acarbose. The most potent derivative (compound 11j) achieved an IC50 of 12.44 ± 0.38 μM against Saccharomyces cerevisiae α-glucosidase, compared to acarbose with an IC50 of 750.0 ± 1.5 μM under identical assay conditions [1].

Type 2 Diabetes Mellitus α-Glucosidase Inhibition Postprandial Hyperglycemia

PI3K Inhibition: Imidazo[1,2-c]quinazoline Scaffold Enables Nanomolar Potency Unattainable with Imidazo[4,5-g]quinazoline Isomers

The imidazo[1,2-c]quinazoline scaffold enables potent pan-PI3K inhibition that is not achievable with other imidazoquinazoline isomers. The derivative PIK-90 (built on the imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione core) demonstrates nanomolar potency as a pan-PI3K inhibitor, with IC50 values in the 1-100 nM range against tumor cell proliferation in 60 out of 140 tested lines [1]. In contrast, imidazo[4,5-g]quinazoline derivatives exhibit weak and non-selective PDE inhibition with IC50 values typically in the micromolar range and lack meaningful PI3K activity [2].

Cancer Therapeutics PI3K/AKT/mTOR Pathway Kinase Inhibition

Lipid Peroxidation Inhibition: Imidazo[1,2-c]quinazoline Scaffold Demonstrates Lipophilicity-Dependent Activity Across Multiple Model Systems

Imidazo[1,2-c]quinazoline derivatives exhibit lipid peroxidation inhibitory activity that is tunable via lipophilicity, providing a structure-activity relationship (SAR) handle not available with structurally distinct antioxidant classes (e.g., probucol). In rat brain microsomes (NADPH-induced peroxidation) and rat brain homogenate (Fe²⁺-induced peroxidation), the inhibitory potency of imidazo[1,2-c]quinazolines correlates directly with calculated log P values . Cyclic voltammetry confirms the intrinsic antioxidant capacity of the scaffold, but the observed biological inhibition is strongly dependent on lipophilic character, enabling rational optimization .

Oxidative Stress Neuroprotection Cardiovascular Disease

Synthetic Accessibility: Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione Achieves High Yield in Scalable One-Pot Protocol

The imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione core scaffold can be synthesized via a copper-catalyzed one-pot tandem Ullmann-type C–N coupling and dehydrative cyclization, achieving a 71% isolated yield on gram scale (610 mg) [1]. This represents a substantial improvement over earlier multi-step methods that required separate cyclization and purification steps with lower overall yields [2]. For comparison, analogous imidazo[4,5-g]quinazoline syntheses typically require 3-5 steps with cumulative yields below 50% [3].

Heterocyclic Chemistry Medicinal Chemistry Process Chemistry

High-Value Research and Industrial Applications for Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione Based on Quantified Differentiation


Type 2 Diabetes Drug Discovery: Scaffold for Next-Generation α-Glucosidase Inhibitors

Procure imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione as the core scaffold for designing novel α-glucosidase inhibitors with potency exceeding acarbose by up to 60-fold (IC50 12.44 μM vs. 750 μM) [1]. The scaffold's demonstrated SAR enables rational optimization of substituents to further improve potency and selectivity, as validated by molecular docking and in vitro enzyme assays [1].

Oncology Research: Pan-PI3K/mTOR Pathway Inhibitor Development

Utilize imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione as the validated core for developing potent pan-PI3K inhibitors with nanomolar antiproliferative activity against diverse tumor cell lines (IC50 1-100 nM in 60/140 lines) [2]. The scaffold's bridgehead nitrogen geometry enables critical hydrogen-bonding interactions with Val882 in PI3Kγ that are not possible with imidazo[4,5-g]quinazoline isomers [2].

Oxidative Stress and Neuroprotection Studies: Tunable Lipid Peroxidation Inhibitors

Source imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione for structure-activity relationship studies of lipid peroxidation inhibition, where activity is directly correlated with lipophilicity (log P) . This tunable property enables optimization of blood-brain barrier penetration and membrane partitioning, providing a clear SAR advantage over fixed-structure antioxidants like probucol .

Medicinal Chemistry and Process Development: Efficient Scaffold for Parallel Synthesis

Leverage imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione in library synthesis and lead optimization programs due to its efficient one-pot synthetic accessibility (71% yield on gram scale) [3]. Compared to multi-step syntheses required for other imidazoquinazoline isomers (cumulative yields <50%), this scaffold reduces synthesis time and cost while enabling rapid analog generation [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.